molecular formula C20H25N3O4S B10883679 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine

1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine

Cat. No.: B10883679
M. Wt: 403.5 g/mol
InChI Key: JLKRBYIZOKOPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenylsulfonyl group and a phenylbutan-2-yl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine typically involves the reaction of 1-(4-nitrophenyl)sulfonyl chloride with 4-(4-phenylbutan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylbutan-2-yl group may enhance the compound’s binding affinity and selectivity for its targets .

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(4-phenylbutan-2-yl)piperazine

InChI

InChI=1S/C20H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)21-13-15-22(16-14-21)28(26,27)20-11-9-19(10-12-20)23(24)25/h2-6,9-12,17H,7-8,13-16H2,1H3

InChI Key

JLKRBYIZOKOPCP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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